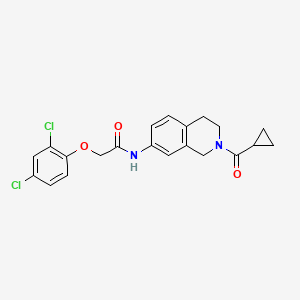![molecular formula C19H20ClN3OS B3013133 3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea CAS No. 2097934-90-0](/img/structure/B3013133.png)
3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea" is a molecule that appears to be designed for biological activity, given its structural features that are common in pharmacologically active compounds. The presence of a benzothiophene moiety, a dimethylaminoethyl group, and a chlorophenylurea unit suggests that this compound could interact with biological targets through various non-covalent interactions such as hydrogen bonding, aromatic stacking, and electrostatic interactions.
Synthesis Analysis
The synthesis of related urea derivatives has been explored in the literature. For instance, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to optimize the spacer length between pharmacophoric moieties and to introduce conformational flexibility . This suggests that the synthesis of the compound would likely involve the careful selection of a spacer that allows for the proper orientation of the pharmacophoric groups for interaction with the target. Additionally, the synthesis of 1-aryl-3-(2-chloroethyl) ureas has been reported, which involves derivatives of 4-phenylbutyric acid and alkylanilines . This indicates that the synthesis of the chlorophenylurea portion of the compound could be achieved through similar methods.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The X-ray diffraction study of related compounds, such as N-[2-(dimethylamino)ethyl]glycolurils, provides insights into the conformation and potential interactions of these molecules . The crystal structure of these compounds can reveal the preferred conformation in the solid state, which can be indicative of the conformation adopted in biological environments. The molecular structure of the compound would likely be analyzed similarly to understand its potential binding modes.
Chemical Reactions Analysis
The reactivity of urea derivatives can be complex, as seen in the α-ureidoalkylation reactions of N-(carboxyalkyl)-, N-(hydroxyalkyl)-, and N-(aminoalkyl)ureas . These reactions involve the formation of glycoluril derivatives, which are structurally related to the compound of interest. The chemical reactions of the compound would likely involve interactions with biological nucleophiles, such as enzymes or receptors, where the urea moiety could act as a hydrogen bond donor or acceptor.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their functional groups and overall molecular architecture. The flexibility introduced by an ethoxyethyl chain, as seen in the series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, affects the inhibitory activities of these compounds . The cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas against human adenocarcinoma cells indicates that the physical properties, such as solubility and membrane permeability, are suitable for cellular uptake . The compound would be expected to have similar properties that facilitate its interaction with biological targets.
Scientific Research Applications
Pharmacological Research Applications
Research has shown that compounds structurally similar to "3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea" have been utilized in pharmacological studies, particularly as nonpeptidic agonists for specific receptors such as the urotensin-II receptor. For example, Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, highlighting its potential as a pharmacological research tool and drug lead due to its selectivity and drug-like properties Croston et al., 2002.
Chemical Synthesis and Characterization
Compounds with similar structural features have been synthesized and characterized to explore their chemical properties and potential applications. For instance, Gazieva et al. (2009) systematically studied the α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea, leading to the synthesis of novel compounds with potential applications in various fields Gazieva et al., 2009.
Potential Anticancer Applications
There's research indicating that structurally related compounds have been evaluated for their cytotoxic effects on human adenocarcinoma cells in vitro, suggesting potential applications in cancer research. Gaudreault et al. (1988) synthesized 1-Aryl-3-(2-chloroethyl) ureas and evaluated their cytotoxicity, finding some compounds to be as cytotoxic as established treatments, indicating their potential as anticancer agents Gaudreault et al., 1988.
Material Science and Corrosion Inhibition
In the field of material science, derivatives of similar compounds have been explored for their corrosion inhibition properties. Mistry et al. (2011) evaluated the inhibition effect of 1,3,5-triazinyl urea derivatives against mild steel corrosion, demonstrating the potential of these compounds in protecting materials from corrosion Mistry et al., 2011.
properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-23(2)17(14-12-25-18-10-6-3-7-13(14)18)11-21-19(24)22-16-9-5-4-8-15(16)20/h3-10,12,17H,11H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKQFVVOMPXWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CC=C1Cl)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

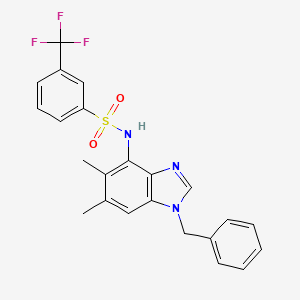

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B3013055.png)
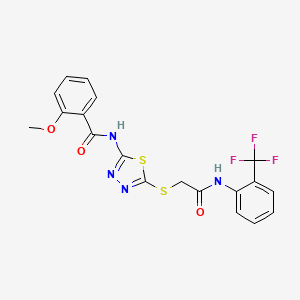
![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

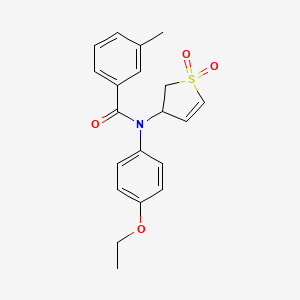
![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)
![4-[(4-Iodophenyl)carbonyl]morpholine](/img/structure/B3013067.png)
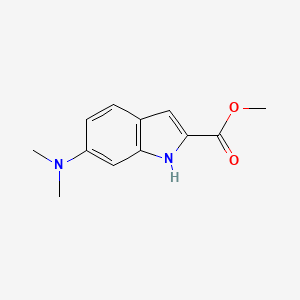
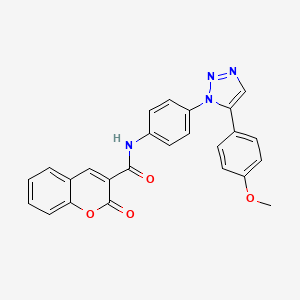

![3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B3013071.png)
